molecular formula C8H8N2S B075042 2-Amino-4-methylbenzothiazole CAS No. 1477-42-5

2-Amino-4-methylbenzothiazole

Cat. No. B075042
CAS RN: 1477-42-5
M. Wt: 164.23 g/mol
InChI Key: GRIATXVEXOFBGO-UHFFFAOYSA-N
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Patent
US08629137B2

Procedure details

5.00 g (30.5 mmol) 2-amino-4-methylbenzothiazole in 15.0 mL formic acid, 6.10 mL glacial acetic acid and 112 mL conc. hydrochloric acid were cooled to −5° C. with stirring and slowly combined with a solution of 2.10 g (30.5 mmol) sodium nitrite in 5.0 mL water. The reaction mixture was stirred for 20 min at this temperature, then heated to RT and then refluxed overnight. The cooled mixture was then mixed with water and extracted several times with EtOAc. The combined organic phases were washed with saturated sodium chloride solution, dried on sodium sulphate, filtered and the filtrate was evaporated down.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
solvent
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:5]=2[N:6]=1.N([O-])=[O:13].[Na+]>C(O)=O.C(O)(=O)C.Cl.O>[CH3:11][C:7]1[C:5]2[NH:6][C:2](=[O:13])[S:3][C:4]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC=C2)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
6.1 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
112 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 20 min at this temperature
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted several times with EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down

Outcomes

Product
Name
Type
Smiles
CC1=CC=CC2=C1NC(S2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.